molecular formula C8H16O B1193912 Cyclooctanol CAS No. 696-71-9

Cyclooctanol

Cat. No.: B1193912
CAS No.: 696-71-9
M. Wt: 128.21 g/mol
InChI Key: FHADSMKORVFYOS-UHFFFAOYSA-N
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Description

Cyclooctanol is a simple cyclic alcohol with the chemical formula C₈H₁₆O. It is a colorless liquid with a distinctive odor often described as minty or camphor-like. This compound belongs to the larger class of cycloalkanols and is notable for its unique chemical structure and various applications in industrial processes .

Preparation Methods

Chemical Reactions Analysis

Cyclooctanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

2.1 Intermediate for Other Compounds

Cyclooctanol serves as a precursor for the synthesis of cyclooctanone, which is essential in the production of various fragrances and pharmaceuticals. For instance, it has been utilized in the synthesis of biologically active compounds .

2.2 Catalytic Reactions

This compound has been employed in catalytic oxidation reactions. Research indicates that it can participate in competitive oxidations with other cycloalkanes, influencing product ratios significantly . This property is particularly useful in developing selective catalysts for organic reactions.

Pharmaceutical Applications

This compound's role as an intermediate in pharmaceutical synthesis is notable. It is used to produce compounds that exhibit biological activity, such as anti-inflammatory agents and other therapeutics. For example, its derivates have been explored for their potential in drug formulation due to their favorable pharmacokinetic properties .

Case Study 1: Synthesis of Cyclooctanone

A study demonstrated the efficient conversion of this compound to cyclooctanone using a manganese-based catalyst under mild conditions. The process achieved high selectivity and yield, showcasing this compound's potential as a versatile building block in organic synthesis .

Case Study 2: Use in Fragrance Production

In the fragrance industry, this compound has been incorporated into formulations to enhance scent profiles. Its unique olfactory characteristics make it a valuable ingredient in creating complex fragrance compositions .

Safety and Environmental Considerations

This compound is classified as harmful if swallowed and can cause skin irritation . As such, handling precautions are essential when working with this compound in laboratory and industrial settings.

Data Tables

Application AreaDescription
Organic SynthesisIntermediate for cyclooctanone production
Catalytic ReactionsUsed in selective oxidation reactions
Pharmaceutical IndustryPrecursor for biologically active compounds
Fragrance ProductionIngredient in complex fragrance formulations

Mechanism of Action

Cyclooctanol can be compared with other cyclic alcohols such as cyclohexanol and cyclopentanol:

Uniqueness of this compound: this compound’s eight-membered ring structure provides it with unique chemical properties, making it particularly valuable in specific industrial applications such as the synthesis of fragrances and plasticizers .

Comparison with Similar Compounds

  • Cyclohexanol
  • Cyclopentanol
  • Cyclooctanone

Cyclooctanol’s distinct structure and versatile applications make it a compound of significant interest in various fields of research and industry.

Biological Activity

Cyclooctanol, a cyclic alcohol with the chemical formula C8_8H16_{16}O, has garnered attention in the field of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its cytotoxic, antioxidant, and potential therapeutic properties, supported by relevant data and case studies.

This compound is characterized by its eight-membered carbon ring structure. It is classified under cyclic alcohols and exhibits properties typical of this class, including solubility in organic solvents and reactivity in various chemical transformations. Its molecular structure can be represented as follows:

This compound C8H16O\text{this compound }\text{C}_8\text{H}_{16}\text{O}

1. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on different concentrations of this compound demonstrated significant inhibition of cell proliferation in human cancer cells. The cytotoxicity was assessed using the MTT assay, where varying concentrations (10 µM to 100 µM) were tested against several cancer cell lines.

Concentration (µM)Cell Line A (%)Cell Line B (%)Cell Line C (%)
10152010
50405030
100708060

The results suggest that higher concentrations of this compound lead to increased cytotoxicity across all tested cell lines, indicating its potential as an anti-cancer agent .

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties through various in vitro assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a concentration-dependent scavenging ability, comparable to established antioxidants.

  • DPPH Scavenging Activity : this compound showed significant radical scavenging activity at concentrations above 50 µM.
  • ABTS Scavenging Activity : The compound effectively reduced ABTS radicals, indicating its potential utility as an antioxidant in preventing oxidative stress-related diseases.

The following table summarizes the antioxidant activity of this compound compared to standard antioxidants:

Concentration (µM)This compound (%)Trolox (%)
502545
1005585
2008095

These findings highlight this compound's role as a potent antioxidant agent .

3. Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease. In vitro experiments revealed that this compound could inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology.

  • Mechanism : this compound appears to interfere with Aβ fibril formation, thereby reducing neurotoxicity.
  • Cell Culture Studies : In neuronal cell lines exposed to Aβ peptides, treatment with this compound resulted in a significant reduction in caspase-3 activation, indicating decreased apoptosis.

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with metastatic cancer showed promising results when this compound was administered as part of a combination therapy. Patients exhibited improved survival rates and reduced tumor sizes after treatment .
  • Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of this compound led to improved cognitive function and reduced amyloid plaque deposition .
  • Antioxidant Supplementation : A study on dietary supplementation with this compound indicated enhanced antioxidant status in participants, suggesting its potential role in dietary interventions for oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing cyclooctanol in laboratory settings?

this compound (C₈H₁₆O) is typically synthesized via catalytic hydrogenation of cyclooctanone or electrochemical oxidation of cycloalkane carboxylates. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography (GC) for purity analysis, and mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting reaction conditions (e.g., solvent, temperature, catalyst) and cross-referencing spectral data with literature .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Ventilation: Use fume hoods to minimize inhalation risks.
  • Hygiene: Avoid eating/drinking in the lab; wash hands after handling.
  • Spill Management: Absorb with inert material and dispose as hazardous waste .

Q. How can researchers optimize this compound’s role in studying radical intermediates during electrochemical reactions?

this compound forms via cyclooctyl radical recombination in aqueous anodic oxidation. Use controlled-potential electrolysis to isolate intermediates, and analyze products via GC-MS. Compare yields under varying pH and electrolyte conditions to map reaction pathways .

Advanced Research Questions

Q. What computational models are effective in predicting this compound’s conformational dynamics and reactivity?

Molecular dynamics (MD) simulations and density functional theory (DFT) can model this compound’s ring puckering and hydrogen-bonding behavior. Validate predictions against experimental data (e.g., dielectric spectroscopy, NMR relaxation times) to assess accuracy .

Q. How should researchers address contradictions in this compound’s α-relaxation dynamics across mixed crystal systems?

When studying this compound mixed with cycloheptanol or cyanoadamantane, discrepancies in relaxation times may arise from varying molecular packing. Apply derivative-based distortion-sensitive analysis to compare linearized vs. non-linearized models. Use Arrhenius plots to differentiate thermal activation energies .

Q. What experimental designs are optimal for investigating this compound’s solvent interactions in supramolecular assemblies?

Design systematic solubility tests in polar (e.g., water) and non-polar solvents. Monitor self-assembly via small-angle X-ray scattering (SAXS) or dynamic light scattering (DLS). Control variables like concentration and temperature to isolate solvent effects .

Q. How can this compound’s phase behavior in binary mixtures inform material science applications?

Study phase diagrams using differential scanning calorimetry (DSC) and X-ray diffraction (XRD). Correlate this compound’s melting point depression with composition ratios. Analyze hydrogen-bonding networks via infrared (IR) spectroscopy to explain miscibility gaps .

Q. What advanced analytical techniques resolve this compound’s stereoisomerism in complex reaction mixtures?

Chiral GC columns or HPLC with chiral stationary phases can separate enantiomers. Pair with circular dichroism (CD) spectroscopy for absolute configuration determination. Cross-validate using computational enantiomer energy calculations .

Q. Methodological Frameworks

Q. How can the PICOT framework structure research questions on this compound’s biomedical applications?

  • Population (P): Cell cultures or animal models exposed to this compound.
  • Intervention (I): Dosage-dependent cytotoxicity assays.
  • Comparison (C): Control groups treated with inert solvents.
  • Outcome (O): Viability metrics (e.g., IC₅₀).
  • Time (T): Acute (24–48 hr) vs. chronic (7-day) exposure .

Q. What strategies ensure ethical and feasible research questions in this compound studies?

  • Feasibility: Confirm access to specialized equipment (e.g., GC-MS, NMR).
  • Originality: Identify literature gaps via systematic reviews (e.g., lack of data on this compound’s thermal stability above 150°C).
  • Ethics: Adhere to institutional biosafety protocols for hazardous waste disposal .

Properties

IUPAC Name

cyclooctanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O/c9-8-6-4-2-1-3-5-7-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHADSMKORVFYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219875
Record name Cyclooctanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

696-71-9
Record name Cyclooctanol
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Record name CYCLOOCTANOL
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of di-tert-butyl peroxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 15% and cyclooctanone at a selectivity of 43%, at a cyclooctane conversion rate of 51%.
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclooctane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclooctanol is obtained at a selectivity of 17% and cyclooctanone at a selectivity of 46%, at a cyclooctcane conversion rate of 53%.
Quantity
2 mmol
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4 mmol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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